molecular formula C13H10ClFO B2501440 (3-Chlorophenyl)(4-fluorophenyl)methanol CAS No. 97759-21-2

(3-Chlorophenyl)(4-fluorophenyl)methanol

Cat. No.: B2501440
CAS No.: 97759-21-2
M. Wt: 236.67
InChI Key: GJWABINSTLSRPY-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(4-fluorophenyl)methanol is a diarylmethanol derivative featuring a central hydroxyl-bearing carbon atom substituted with a 3-chlorophenyl (meta-chlorine) group and a 4-fluorophenyl (para-fluorine) group. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. The chlorine atom enhances lipophilicity and steric bulk, while the fluorine atom contributes to electron-withdrawing effects and metabolic stability. These attributes are critical in its applications, particularly as a lead antiparasitic agent (see Section 2) .

Properties

IUPAC Name

(3-chlorophenyl)-(4-fluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8,13,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWABINSTLSRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(4-fluorophenyl)methanol typically involves the reaction of 3-chlorobenzaldehyde with 4-fluorobenzylmagnesium chloride in the presence of a suitable solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent like dichloromethane. The crude product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation under reduced pressure to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)(4-fluorophenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Chlorophenyl)(4-fluorophenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(4-fluorophenyl)methanol involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Diarylmethanols in Antiparasitic Activity

(3-Chlorophenyl)(4-fluorophenyl)methanol has been identified as a potent antiparasitic agent. Its analogs with piperidine-based scaffolds, such as [1-(4-fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 7) and [1-(3,4-dichlorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 8), demonstrate high selectivity and activity against resistant parasitic strains (Table 1). The para-fluorophenyl group in these compounds enhances target binding through dipole interactions, while the chlorine substituents improve lipophilicity and membrane permeability. Notably, this compound exhibits superior activity against resistant strains (IC₅₀: 1.03–2.52 μg/mL) compared to sensitive strains (IC₅₀: 2.51–4.43 μg/mL), suggesting its efficacy in overcoming drug resistance .

Table 1: Antiparasitic Activity of Selected Diarylmethanols
Compound Name Substituents IC₅₀ (Resistant Strain) IC₅₀ (Sensitive Strain) Selectivity Index (SI)
This compound 3-Cl, 4-F 1.03–2.52 μg/mL 2.51–4.43 μg/mL 15–182
Compound 7 4-F (piperidinyl) 1.03 μg/mL 2.51 μg/mL 182
Compound 8 3,4-diCl (piperidinyl) 1.21 μg/mL 3.02 μg/mL 85

Chalcone Derivatives in Photovoltaic Efficiency

In dye-sensitized solar cells (DSSCs), chalcone derivatives with fluorine substitutions, such as (E)-3-(3-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one (CH-FF), achieve higher power conversion efficiency (PCE) than chlorinated analogs like (E)-3-(3-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one (CH-ClF). Fluorine’s higher electronegativity lowers the HOMO-LUMO gap (4.1 eV for CH-FF vs. 4.5 eV for CH-ClF), facilitating electron transfer. However, this compound’s absence of conjugated π-systems limits direct comparison in DSSCs, though its substituent effects align with these findings .

Cytotoxicity in Benzofuran-Chalcone Hybrids

Benzofuran-chalcone hybrids like Compound 203q (3-chlorophenyl substitution) exhibit cytotoxicity (IC₅₀: 14.75 μM) against cancer cell lines, outperforming analogs with para-chlorophenyl or trifluoromethoxyphenyl groups. The meta-chlorine’s steric positioning likely enhances DNA intercalation or enzyme inhibition, a property shared with this compound’s antiparasitic mechanism .

Electronic and Steric Effects of Substituents

  • Electronegativity : Fluorine’s electron-withdrawing nature improves dipole interactions and metabolic stability, critical in antiparasitic and photovoltaic applications .
  • Lipophilicity : Chlorine increases logP values, enhancing membrane permeability in bioactive compounds .
  • Steric Effects : Meta-substituted chlorine reduces steric hindrance compared to para-substituted analogs, optimizing target binding .

Biological Activity

(3-Chlorophenyl)(4-fluorophenyl)methanol, a compound featuring both chlorinated and fluorinated phenyl groups, has gained attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data tables to illustrate its effects.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a methanol moiety attached to two aromatic rings: a 3-chlorophenyl group and a 4-fluorophenyl group. The incorporation of halogen atoms is significant as they can enhance the compound's lipophilicity and bioactivity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes or inhibition of specific enzymes critical for bacterial survival.

Table 1: Antimicrobial Activity Data

Bacterial StrainConcentration (mg/mL)Inhibition Rate (%)
Staphylococcus aureus0.575
Escherichia coli0.568
Pseudomonas aeruginosa0.560

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells, particularly those derived from breast and lung cancers.

Case Study: MDA-MB-231 Breast Cancer Cells
In a study assessing the cytotoxic effects on MDA-MB-231 cells, the compound demonstrated an IC50 value of approximately 12 µM, indicating significant antiproliferative activity. The mechanism appears to involve cell cycle arrest at the G2/M phase and modulation of apoptotic pathways.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23112G2/M phase arrest, apoptosis
A549 (Lung Cancer)10Apoptosis induction
HeLa (Cervical Cancer)15Cell cycle disruption

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The halogen substituents may enhance binding affinity to enzymes or receptors involved in critical cellular processes, leading to inhibition or activation of signaling pathways associated with cell survival and proliferation.

Key Molecular Targets

  • Tubulin Polymerization : The compound has been shown to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division.
  • Apoptotic Pathways : It may modulate key proteins involved in apoptosis, such as Bcl-2 and Bax, promoting cell death in cancerous cells.

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